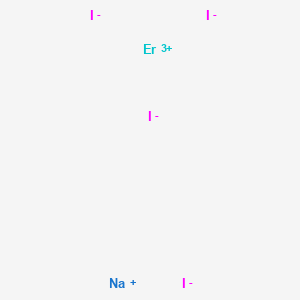
Erbium sodium iodide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium sodium iodide (1/1/4) is a compound consisting of erbium, sodium, and iodide ions in a specific stoichiometric ratio Erbium is a rare earth element known for its unique optical and electronic properties, while sodium iodide is commonly used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of erbium sodium iodide (1/1/4) typically involves the reaction of erbium oxide or erbium chloride with sodium iodide under controlled conditions. The reaction can be carried out in a solvent such as water or ethanol, with the temperature and pH carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of erbium sodium iodide (1/1/4) may involve large-scale reactions in reactors designed to handle the specific requirements of the compound. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Erbium sodium iodide (1/1/4) can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form higher oxidation state products.
Reduction: Reducing agents can convert the compound to lower oxidation state forms.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogen exchange reactions using halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while substitution reactions can produce various erbium halides.
Aplicaciones Científicas De Investigación
Erbium sodium iodide (1/1/4) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for use in targeted drug delivery systems and radiotherapy.
Industry: Utilized in the production of specialized materials, such as phosphors and scintillators for radiation detection.
Mecanismo De Acción
The mechanism of action of erbium sodium iodide (1/1/4) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Erbium Chloride: Another erbium-based compound with different halide ions.
Erbium Fluoride: Known for its use in optical materials and up-conversion processes.
Sodium Iodide: Commonly used in organic synthesis and as a nutritional supplement.
Comparison: Erbium sodium iodide (1/1/4) is unique due to its specific combination of erbium and sodium iodide, resulting in distinct properties and applications. Compared to other erbium compounds, it offers unique optical and electronic characteristics, making it suitable for specialized applications in materials science and technology.
Propiedades
Número CAS |
129863-13-4 |
|---|---|
Fórmula molecular |
ErI4Na |
Peso molecular |
697.87 g/mol |
Nombre IUPAC |
sodium;erbium(3+);tetraiodide |
InChI |
InChI=1S/Er.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
HRNLAASBYFBXQJ-UHFFFAOYSA-J |
SMILES canónico |
[Na+].[I-].[I-].[I-].[I-].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
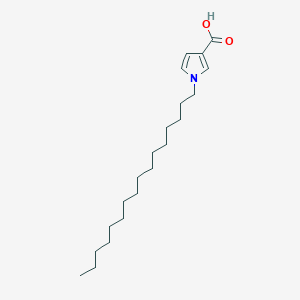
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
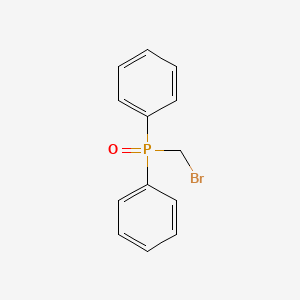
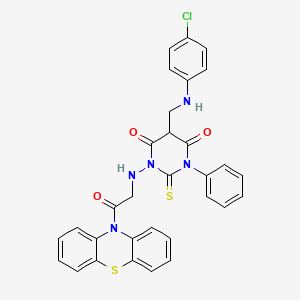
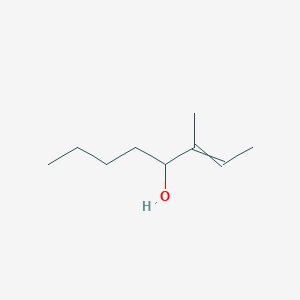
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
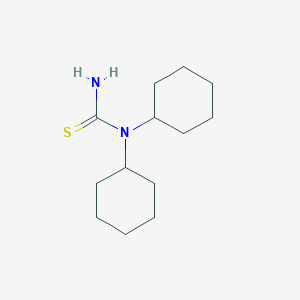
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
